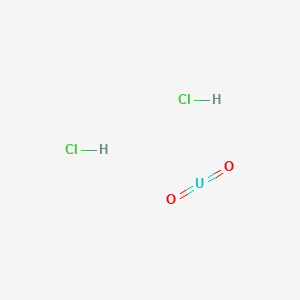
dioxouranium;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxouranium dihydrochloride is a chemical compound with the molecular formula H₂Cl₂O₂U It is a complex of uranium in its +6 oxidation state, commonly referred to as uranyl
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxouranium dihydrochloride can be synthesized through the reaction of uranyl acetate dihydrate with hydrochloric acid. The reaction typically involves dissolving uranyl acetate in water, followed by the addition of hydrochloric acid to precipitate the dioxouranium dihydrochloride. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of dioxouranium dihydrochloride involves similar principles but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Dioxouranium dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The uranyl ion (UO₂²⁺) can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states under specific conditions.
Substitution Reactions: The compound can undergo ligand exchange reactions, where the chloride ions can be replaced by other ligands, such as organic molecules or other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc or iron powder can be used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, reduction of dioxouranium dihydrochloride can yield lower oxidation state uranium compounds, while substitution reactions can produce various uranyl complexes with different ligands .
Scientific Research Applications
Dioxouranium dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dioxouranium dihydrochloride involves its ability to form stable complexes with various ligands. The uranyl ion (UO₂²⁺) has a high affinity for oxygen and nitrogen donor atoms, allowing it to interact with a wide range of molecules. This property is exploited in its applications in catalysis, where it can facilitate various chemical reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Uranyl Nitrate (UO₂(NO₃)₂): Similar to dioxouranium dihydrochloride, uranyl nitrate is used in the preparation of uranium compounds and has applications in nuclear fuel processing.
Uranyl Acetate (UO₂(CH₃COO)₂): This compound is commonly used in electron microscopy as a staining agent due to its ability to bind to biological tissues.
Uranyl Sulfate (UO₂SO₄): Used in the nuclear industry and in research related to uranium chemistry.
Uniqueness: Dioxouranium dihydrochloride is unique in its specific reactivity and the types of complexes it can form. Its chloride ligands can be easily substituted, making it a versatile starting material for synthesizing a wide range of uranyl complexes. This versatility, combined with its relatively straightforward synthesis, makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
Cl2H2O2U |
|---|---|
Molecular Weight |
342.95 g/mol |
IUPAC Name |
dioxouranium;dihydrochloride |
InChI |
InChI=1S/2ClH.2O.U/h2*1H;;; |
InChI Key |
BKKYZQUZUALAAB-UHFFFAOYSA-N |
Canonical SMILES |
O=[U]=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



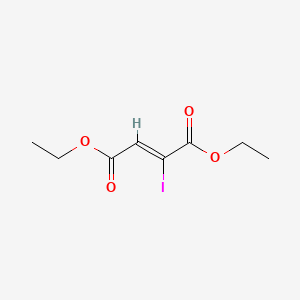
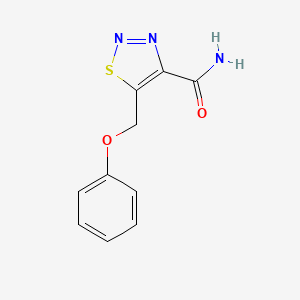
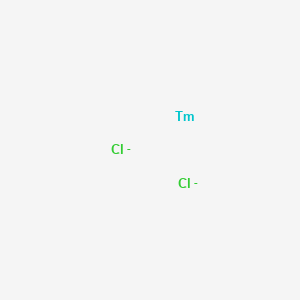
![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
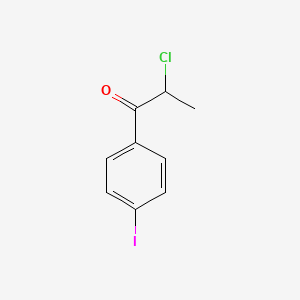
![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
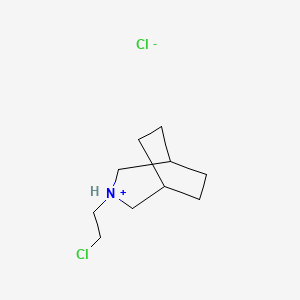



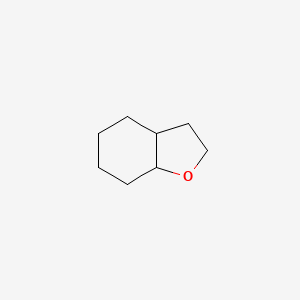
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

